molecular formula C27H46O2 B028690 4beta-Hydroxycholesterol CAS No. 17320-10-4

4beta-Hydroxycholesterol

Cat. No. B028690
CAS RN: 17320-10-4
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-JSAMMMMSSA-N
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Description

4beta-Hydroxycholesterol (4β-HC) is a metabolite of cholesterol formed by the drug-metabolizing enzyme cytochrome P450 3A4 . It is one of the major oxysterols in human circulation .


Synthesis Analysis

4β-HC is a CYP3A metabolite of cholesterol . Liquid and gas chromatographic methods with mass spectrometric detection have been developed to measure 4β-HC . Care must be taken to chromatographically resolve 4β-HC from the multiple isobaric cholesterol oxidation products present in plasma, including 4α-hydroxycholesterol (4α-HC) .


Molecular Structure Analysis

4β-HC is a form of cholesterol in which the hydrogen at the 4β position has been replaced by a hydroxy group .


Chemical Reactions Analysis

The formation of 4β-HC in liver microsomes of CYP3A-humanized mice was increased by treatment with PCN . Oxidation of plasma cholesterol during storage produces both 4β-HC and 4α-HC .


Physical And Chemical Properties Analysis

Plasma concentrations of 4β-HC are low in humans (10–60 ng/ml), lower than many other cholesterol metabolites and far less than cholesterol itself . Stability of 4β-HC has been established for at least 12 months at −20°C in plasma samples obtained with a typical clinical workflow .

Scientific Research Applications

  • Endogenous Marker for CYP3A Activity : Diczfalusy et al. (2011) demonstrated that 4beta-Hydroxycholesterol is a sensitive and useful endogenous marker for assessing CYP3A activity in humans. This has potential applications in drug development and monitoring CYP3A activity in patients (Diczfalusy et al., 2011).

  • Biological Activities as an LXR Agonist : Nury et al. (2013) found that 4beta-Hydroxycholesterol acts as an LXR agonist with no cytotoxic effects at normal concentrations, but it can induce cell death at high concentrations. This suggests potential applications in understanding cell growth and viability, oxidative, and inflammatory status (Nury et al., 2013).

  • Biomarker in Type 2 Diabetes : Gravel et al. (2019) indicated that 4beta-Hydroxycholesterol plasma concentrations are a valid, convenient, and easy-to-use endogenous biomarker of CYP3A activity in individuals with type 2 diabetes (Gravel et al., 2019).

  • Influence of Antiepileptic Drugs : Bodin et al. (2001) reported that antiepileptic drugs and ursodeoxycholic acid increase plasma levels of 4beta-Hydroxycholesterol, which is formed by a cytochrome P450 enzyme. This suggests its role in monitoring drug interactions and metabolic pathways in epilepsy treatment (Bodin et al., 2001).

  • Impact of Itraconazole Treatment : Lütjohann et al. (2009) found that itraconazole treatment reduces 4beta-Hydroxycholesterol levels, suggesting CYP3A4 inhibition, while total cholesterol levels remain unchanged. This highlights its application in evaluating the effects of certain treatments on CYP3A4 activity (Lütjohann et al., 2009).

Safety And Hazards

The safety information for 4β-HC can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

4β-HC offers the opportunity for less invasive assessment of CYP3A induction potential of new drugs during clinical development . It is necessary to accurately measure 4β-HC and demonstrate that CYP3A4 induction can be appropriately assessed, even for weak inducers .

properties

IUPAC Name

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-JSAMMMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4beta-Hydroxycholesterol

CAS RN

17320-10-4
Record name 4β-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17320-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017320104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4.BETA.-HYDROXYCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T705H20G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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